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Compound of Interest

Compound Name:

1-(2-

Methoxyphenyl)cyclopropane-1-

carboxylic acid

Cat. No.: B1369874 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-
Methoxyphenyl)cyclopropane-1-carboxylic acid

Introduction: A Molecule of Interest
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 74205-24-6) is a compound

of interest in medicinal chemistry and organic synthesis.[1] Its structure uniquely combines

three key functional components: a rigid cyclopropane ring, a carboxylic acid moiety, and a

methoxy-substituted aromatic system. This combination imparts specific stereochemical and

electronic properties that are crucial for its potential applications, including serving as a building

block in the synthesis of more complex bioactive molecules.

As a Senior Application Scientist, this guide provides not just raw data, but a comprehensive

framework for the spectroscopic analysis of this molecule. We will delve into the predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

explaining the rationale behind the expected spectral features. This document is designed for

researchers and drug development professionals who require a deep understanding of the

molecule's structural verification and characterization.

Molecular Structure and Properties
A thorough analysis begins with a clear understanding of the molecule's core attributes.
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Chemical Name: 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 192.21 g/mol [2]

Structure: The molecule features a cyclopropane ring directly attached to a phenyl ring at the

C1 position. The same carbon atom of the cyclopropane ring is also bonded to a carboxylic

acid group. The phenyl ring is substituted with a methoxy group at the ortho (C2) position.

Below is a diagram illustrating the key structural components that influence the spectroscopic

data.
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Caption: Key functional groups influencing the spectroscopic profile.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, both ¹H and

¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and cyclopropyl

protons. The key to interpretation lies in understanding the symmetry and electronic

environment of each proton.

Rationale and Causality:

Aromatic Protons (4H): The 2-methoxyphenyl group breaks the symmetry of the benzene

ring, resulting in four distinct signals. These protons will appear in the typical aromatic region

(δ 6.8-7.5 ppm). The ortho and para protons to the electron-donating methoxy group will be

shifted upfield, while the proton ortho to the electron-withdrawing cyclopropyl-carboxyl group

will be shifted downfield. They will exhibit complex splitting patterns (doublets, triplets, or

doublet of doublets) due to coupling with their neighbors.

Methoxy Protons (3H): The -OCH₃ group will appear as a sharp singlet, typically around δ

3.8-3.9 ppm. Its integration value of 3H makes it a highly diagnostic peak.

Cyclopropane Protons (4H): The two CH₂ groups of the cyclopropane ring are diastereotopic

due to the chiral center at C1. This means all four protons are chemically non-equivalent.

They will appear in the highly shielded aliphatic region (typically δ 1.0-2.0 ppm). The geminal

(on the same carbon) and cis/trans vicinal (on adjacent carbons) couplings will result in

complex multiplets. For reference, the protons on the parent cyclopropanecarboxylic acid

appear between δ 1.5 and 1.9 ppm.[3]

Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11-12 Broad Singlet 1H -COOH

Acidic proton,
chemical shift
is
concentration-
dependent.

~7.3-7.5 Multiplet 2H Ar-H

Aromatic protons

deshielded by

proximity to the

carboxyl group.

~6.8-7.0 Multiplet 2H Ar-H

Aromatic protons

shielded by the

methoxy group.

~3.85 Singlet 3H -OCH₃

Standard

chemical shift for

an aryl methoxy

group.

~1.6-1.9 Multiplet 2H
-CH₂-

(Cyclopropyl)

Diastereotopic

protons, complex

splitting.

| ~1.2-1.5 | Multiplet | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons, complex splitting. |

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic

environment of each carbon atom.

Rationale and Causality:

Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield,

typically in the δ 175-185 ppm region, consistent with carboxylic acids.[4]
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Aromatic Carbons (6C): The six carbons of the phenyl ring will give six distinct signals. The

carbon attached to the oxygen (C-O) will be the most downfield (~δ 155-160 ppm). The

carbon attached to the cyclopropane ring (ipso-carbon) will also be downfield. The other four

aromatic carbons will appear in the typical δ 110-135 ppm range.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-

56 ppm for ortho-substituted methoxy groups on an aromatic ring.[5][6]

Cyclopropane Carbons (3C): The quaternary carbon (C1) attached to the aromatic ring and

carboxyl group will be deshielded relative to the other cyclopropane carbons. The two CH₂

carbons will be highly shielded, appearing far upfield. For reference, the CH₂ carbons in the

parent cyclopropanecarboxylic acid appear at ~8 ppm, and the CH carbon at ~13 ppm.[7] In

our target molecule, these will be shifted due to the phenyl substitution.

Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

~180 C=O
Carboxylic acid carbonyl
carbon.

~157 C-OCH₃
Aromatic carbon bonded to

oxygen.

~130-135 Quaternary C-Ar
Aromatic ipso-carbon attached

to the cyclopropane ring.

~110-130 CH (Aromatic)
Four distinct signals for the

aromatic CH carbons.

~56 -OCH₃ Methoxy carbon.

~30 Quaternary C (Cyclopropyl)

C1 of the cyclopropane ring,

deshielded by two

substituents.

| ~15-20 | CH₂ (Cyclopropyl) | Two signals for the two non-equivalent CH₂ groups. |

Part 2: Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23270456/
https://www.researchgate.net/publication/371897515_Methoxy_13_C_NMR_Chemical_Shift_as_a_Molecular_Descriptor_in_the_Structural_Analysis_of_Flavonoids_and_Other_Phenolic_Compounds
https://www.chemicalbook.com/SpectrumEN_1759-53-1_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 1-(2-
Methoxyphenyl)cyclopropane-1-carboxylic acid will be dominated by features from the

carboxylic acid and the substituted benzene ring.

Rationale and Causality: The most prominent feature of a carboxylic acid IR spectrum is the

extremely broad O-H stretch resulting from strong hydrogen-bonding dimers. This broadness is

a hallmark of this functional group.[8][9]

O-H Stretch: A very broad band will appear from approximately 2500 to 3300 cm⁻¹. This

band is often superimposed on the C-H stretching signals.[8]

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹,

while aliphatic C-H stretches (from the cyclopropane and methoxy groups) will appear just

below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption will be present in the range of 1680-1710 cm⁻¹. The

conjugation with the phenyl ring may shift it to a slightly lower wavenumber compared to a

saturated carboxylic acid.[9]

C=C Stretch (Aromatic): Medium intensity peaks will be observed in the 1450-1600 cm⁻¹

region, characteristic of the aromatic ring.

C-O Stretch: A strong band between 1210-1320 cm⁻¹ is expected, corresponding to the C-O

single bond of the carboxylic acid and the aryl ether.[8]

O-H Bend: A broad band may appear around 920 cm⁻¹, which is characteristic of the out-of-

plane bend of the hydrogen-bonded carboxylic acid OH group.[9]

Summary of Predicted IR Absorptions
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

2500-3300 Strong, Very Broad O-H Stretch
Carboxylic Acid
Dimer

3010-3080 Medium C-H Stretch Aromatic

2850-2980 Medium C-H Stretch
Cyclopropyl &

Methoxy

1680-1710 Strong, Sharp C=O Stretch Carboxylic Acid

1450-1600 Medium C=C Stretch Aromatic Ring

1210-1320 Strong C-O Stretch
Carboxylic Acid & Aryl

Ether

| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure.

Rationale and Causality: For this molecule, using a soft ionization technique like Electrospray

Ionization (ESI) is recommended to observe the molecular ion. Electron Ionization (EI) would

lead to more extensive fragmentation.

Molecular Ion (M⁺): The molecular ion peak for C₁₁H₁₂O₃ should be observed at m/z = 192.

However, in ESI, it is more common to observe adducts like [M+H]⁺ at m/z 193 or [M+Na]⁺

at m/z 215.

Key Fragmentation Pathways: Aromatic carboxylic acids exhibit characteristic fragmentation

patterns.[10]

Loss of H₂O: A peak at [M-18] can occur, especially in EI.

Loss of Formic Acid (HCOOH) or CO + H₂O: A peak at [M-46] is possible.
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Loss of Carboxyl Radical (•COOH): A significant peak at [M-45] (m/z 147) would result

from the loss of the entire carboxylic acid group, leaving a stabilized cyclopropyl-phenyl

cation.

Loss of CO₂: Decarboxylation can lead to a peak at [M-44].

McLafferty Rearrangement: While classic McLafferty rearrangement is not possible, other

rearrangements involving the ortho-methoxy group could occur. The most characteristic

fragments for aromatic acids are often the loss of •OH ([M-17]) and •COOH ([M-45]).[10]

Predicted Fragmentation in ESI-MS/MS of [M+H]⁺ (m/z 193)

m/z Proposed Fragment Rationale

193 [C₁₁H₁₃O₃]⁺ Protonated molecular ion.

175 [M+H - H₂O]⁺
Loss of water from the

protonated molecule.

147 [M+H - HCOOH]⁺ Loss of formic acid.

| 133 | [C₉H₉O]⁺ | Subsequent loss of CO from m/z 175 or other pathways. |

Part 4: Experimental Protocols
To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

Workflow for Spectroscopic Characterization
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Caption: A standardized workflow for complete spectroscopic characterization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrument: 500 MHz NMR Spectrometer.
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¹H NMR Acquisition:

Pulse Program: zg30

Spectral Width: 20 ppm

Number of Scans: 16

Relaxation Delay (d1): 2 seconds

¹³C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Spectral Width: 240 ppm

Number of Scans: 1024

Relaxation Delay (d1): 2 seconds

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃

residual peak at 77.16 ppm.

FT-IR Spectroscopy Protocol
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small

amount of the solid sample directly onto the ATR crystal.

Instrument: Fourier-Transform Infrared Spectrometer with a diamond ATR accessory.

Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32
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Data Processing: Perform an atmospheric background correction.

Mass Spectrometry Protocol
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL with

50:50 acetonitrile:water containing 0.1% formic acid.

Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

Acquisition (Flow Injection):

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid

Flow Rate: 0.2 mL/min

Ionization Mode: ESI Positive

Scan Range: m/z 50-500

Capillary Voltage: 3.5 kV

Data Processing: Identify the [M+H]⁺ ion and analyze the fragmentation pattern from any in-

source fragmentation or a subsequent MS/MS experiment.

Conclusion
This guide provides a comprehensive, predictive analysis of the spectroscopic data for 1-(2-
Methoxyphenyl)cyclopropane-1-carboxylic acid. By understanding the influence of each

structural component on the resulting spectra, researchers can confidently verify the identity

and purity of this compound. The provided protocols offer a self-validating system for empirical

data acquisition, ensuring that experimental results can be reliably compared against these

authoritative predictions. This foundational knowledge is critical for any further research or

development involving this versatile chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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